molecular formula C13H26O B079276 Tridecanal CAS No. 10486-19-8

Tridecanal

Cat. No. B079276
CAS RN: 10486-19-8
M. Wt: 198.34 g/mol
InChI Key: BGEHHAVMRVXCGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Tridecanal involves complex organic reactions. For example, triflimide activation of chiral oxazaborolidines leads to highly effective catalysts for enantioselective Diels-Alder reactions, illustrating the type of advanced organic synthesis techniques that might be relevant for synthesizing Tridecanal and its derivatives (Ryu & Corey, 2003).

Molecular Structure Analysis

The molecular structure of Tridecanal, like many organic compounds, can be analyzed through various spectroscopic methods. While specific studies on Tridecanal's structure were not identified, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure of organic molecules. These methods provide insights into the atomic arrangement, bonding, and stereochemistry crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Tridecanal undergoes various chemical reactions, reflecting its chemical properties. One relevant reaction is the chemical degradation of mixtures containing similar compounds in the presence of vanadium(V) in acidic sulfate media, indicating the susceptibility of such molecules to oxidative degradation processes (Chagnes et al., 2011). This degradation pathway may have implications for Tridecanal's stability under certain conditions.

Scientific Research Applications

  • Molecular Dynamics and Micelle Applications : Tridecanal's analog, n-tridecane, has been studied for its behavior in micelle formations. This research is foundational for understanding applications like solubilization, drug delivery, and catalysis (Wei et al., 2019).

  • Pheromone Analysis and Environmental Research : Studies involving the analysis of trail pheromones of Camponotus japonicus identified compounds like n-tridecane. This research is significant for eco-friendly and ethical research in live samples, impacting fields like environmental biology and chemistry (Park et al., 2012).

  • Emulsions and Catalytic Reactions : Research on halloysites, a type of tubular alumosilicate, used in oil–water emulsions, showed enhanced yield and selectivity for the hydroformylation of dodecene to tridecanal. This has implications for industrial applications like oil spill dispersions (von Klitzing et al., 2017).

  • Compressibility Measurements in Metrology : Tridecane's compressibility coefficient, crucial for accurate measurements in hydrostatic weighing apparatuses, has been studied, impacting precision in scientific measurements (Li et al., 2017).

  • Synthetic Chemistry : Tridecanal has been used as a precursor in the synthesis of highly functionalized compounds, such as (−)-4-deoxygigantecin, which are important in synthetic chemistry (Szlosek et al., 2000).

  • Microbial Alkane Production : Microorganisms capable of producing alkanes from aldehydes, such as tridecane from tetradecanal, have been studied. This research is promising for bio-production of fuel (Ito et al., 2018).

  • Process Spectroscopy in Chemical Engineering : The use of process spectroscopy, like Raman spectroscopy, for monitoring homogeneously catalyzed reactions such as the hydroformylation of 1-dodecene to 1-tridecanal, indicates significant applications in chemical engineering and industrial process monitoring (Meyer et al., 2017).

Safety And Hazards

Tridecanal may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use personal protective equipment as required .

properties

IUPAC Name

tridecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHHAVMRVXCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021682
Record name Tridecanal
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Molecular Weight

198.34 g/mol
Source PubChem
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Physical Description

Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid
Record name Tridecanal
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Record name Tridecanal
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Boiling Point

132.00 to 136.00 °C. @ 8.00 mm Hg
Record name Tridecanal
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Product Name

Tridecanal

CAS RN

10486-19-8
Record name Tridecanal
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Record name Tridecanal
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Record name Tridecanal
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Record name Tridecanal
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Record name TRIDECANAL
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Record name Tridecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 °C
Record name Tridecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,530
Citations
S Inagaki, S Fujikawa, Y Wada… - Bioscience …, 2015 - academic.oup.com
The aroma concentrates of the three maturation stages of Gouda-type cheeses were prepared by combining the solvent extraction and the solvent assisted flavor evaporation techniques…
Number of citations: 8 academic.oup.com
J Gibka, M Gliński - Flavour and fragrance journal, 2006 - Wiley Online Library
… The following compounds were prepared: 2-methyltridecanal from tridecan-2-one, 2-ethyldodecanal from tridecan-3-one, 2-n-propylundecanal from tridecan-4-one, 2-n-butyldecanal …
Number of citations: 10 onlinelibrary.wiley.com
JH Scrivner, WE Howard, R Teranishi - 1984 - digitalcommons.unl.edu
This study was designed to evaluate the attractiveness of eight aldehyde volatiles (octanal, nonanal, decanal, undecanal, dodecanal, tridecanal, tetradecanal, and hexadecanal) found …
Number of citations: 4 digitalcommons.unl.edu
M Iwamoto, N Kubota, Y Takagi, K Kogami… - Agricultural and …, 1982 - Taylor & Francis
Some aldehydes are very useful in the perfumery industry. In particular, alkanalsl) with odd-numbered carbons, n-nonanal (Ia), n-undecanal (Ib) and n-tridecanal (Ie), have a …
Number of citations: 11 www.tandfonline.com
HJ Tobias, KS Docherty, DE Beving… - … science & technology, 2000 - ACS Publications
… with tridecanal. The secondary ozonides are formed by reactions of stabilized Criegee biradicals with tridecanal … , including tridecanal, tridecanoic acid, and a few unidentified products. …
Number of citations: 120 pubs.acs.org
O OO - Homogeneous Catalysis with Renewables, 2017 - books.google.com
… product n-tridecanal over the time of 5 h. Comparing the n-tridecanal yield for all the used ligands after five hours, Nixantphos shows the highest yield of n-tridecanal and therefore best …
Number of citations: 0 books.google.com
K Meyer - 2017 - opus4.kobv.de
… (PLSR) models were established based on the initial spectra after activation of the reaction with syngas for the prediction of unknown concentrations of 1-dodecene and n-tridecanal …
Number of citations: 0 opus4.kobv.de
K Meyer - 2017 - opus4.kobv.de
… (PLSR) models were established based on the initial spectra after activation of the reaction with syngas for the prediction of unknown concentrations of 1-dodecene and n-tridecanal …
Number of citations: 2 opus4.kobv.de
T Beierling, R Gorny, G Sadowski - Crystal growth & design, 2013 - ACS Publications
… is lower for n-tridecanal/iso-tridecanal than for p-xylene/m-xylene, with identical crystal layer thicknesses and growth rates. The higher viscosity of n-tridecanal/iso-tridecanal leads to a …
Number of citations: 24 pubs.acs.org
T Beierling, J Osiander, G Sadowski - Separation and Purification …, 2013 - Elsevier
… The mixtures of n-tridecanal/iso-tridecanal were gained directly from a miniplant process … The viscosities of the n-dodecanal/iso-dodecanal and n-tridecanal/iso-tridecanal mixture at the …
Number of citations: 36 www.sciencedirect.com

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